molecular formula C12H12ClNO2S B12828404 1-Allyl-2-methyl-1H-indole-3-sulfonyl chloride

1-Allyl-2-methyl-1H-indole-3-sulfonyl chloride

Cat. No.: B12828404
M. Wt: 269.75 g/mol
InChI Key: DHKIIZFSDMUUNC-UHFFFAOYSA-N
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Description

1-Allyl-2-methyl-1H-indole-3-sulfonyl chloride is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals This particular compound is characterized by the presence of an allyl group, a methyl group, and a sulfonyl chloride group attached to the indole ring

Preparation Methods

The synthesis of 1-Allyl-2-methyl-1H-indole-3-sulfonyl chloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Allyl-2-methyl-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Allyl-2-methyl-1H-indole-3-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Allyl-2-methyl-1H-indole-3-sulfonyl chloride depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating their activity. For example, they can inhibit enzymes involved in cell proliferation, leading to anticancer effects . The sulfonyl chloride group can also react with nucleophilic sites in proteins, potentially altering their function .

Comparison with Similar Compounds

1-Allyl-2-methyl-1H-indole-3-sulfonyl chloride can be compared with other indole derivatives, such as:

    1-Methyl-1H-indole-3-sulfonyl chloride: Similar structure but lacks the allyl group, which may affect its reactivity and biological activity.

    1-Allyl-1H-indole-3-sulfonyl chloride: Lacks the methyl group, which can influence its chemical properties and applications.

    1-Allyl-2-methyl-1H-indole-3-carboxylic acid:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications.

Properties

Molecular Formula

C12H12ClNO2S

Molecular Weight

269.75 g/mol

IUPAC Name

2-methyl-1-prop-2-enylindole-3-sulfonyl chloride

InChI

InChI=1S/C12H12ClNO2S/c1-3-8-14-9(2)12(17(13,15)16)10-6-4-5-7-11(10)14/h3-7H,1,8H2,2H3

InChI Key

DHKIIZFSDMUUNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC=C)S(=O)(=O)Cl

Origin of Product

United States

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